1,8-dibromo-3H-pyrazolo[3,4-c]quinoline

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Researchers expanding IP beyond 2-arylpyrazolo[3,4-c]quinoline series face limited access to 1,8-dihalogenated intermediates. 1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline provides two distinct C(sp²)-Br bonds for orthogonal Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling library synthesis of novel A3AR ligands and kinase inhibitors. - Dual reactive handles for chemoselective derivatization - Unexplored substitution pattern for NMDA antagonist SAR - High-purity (98%) for reliable cross-coupling outcomes

Molecular Formula C10H5Br2N3
Molecular Weight 326.97 g/mol
Cat. No. B12085942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-dibromo-3H-pyrazolo[3,4-c]quinoline
Molecular FormulaC10H5Br2N3
Molecular Weight326.97 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C3=C(NN=C3C=N2)Br
InChIInChI=1S/C10H5Br2N3/c11-5-1-2-7-6(3-5)9-8(4-13-7)14-15-10(9)12/h1-4H,(H,14,15)
InChIKeyKYCQUXKWQJXDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline (CAS 1201646-63-0): Core Structural and Physicochemical Identity for Procurement Verification


1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline (CAS 1201646-63-0) is a heterocyclic compound comprising a fused pyrazole-quinoline tricyclic core with bromine substituents at the 1- and 8-positions . The molecular formula is C₁₀H₅Br₂N₃ with a molecular weight of 326.97 g/mol . The compound belongs to the pyrazolo[3,4-c]quinoline structural class, which has been extensively investigated in medicinal chemistry for kinase inhibition and adenosine receptor antagonism applications [1][2]. The specific 1,8-dibromo substitution pattern distinguishes this compound from other halogenated or non-halogenated pyrazolo[3,4-c]quinoline analogs and positions it as a versatile synthetic intermediate for further derivatization via cross-coupling chemistry.

Why Generic Pyrazoloquinoline Substitution Fails: 1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline Procurement Considerations


Generic substitution among pyrazolo[3,4-c]quinoline analogs is not scientifically valid due to the structure-dependent nature of both biological activity and synthetic utility within this scaffold. Halogen substitution patterns on the pyrazoloquinoline core critically influence receptor binding affinity, with specific regioisomers demonstrating markedly different pharmacological profiles—for example, substitutions at the 2-aryl position versus core modifications yield substantially different adenosine receptor subtype selectivity [1][2]. The presence of bromine atoms at the 1- and 8-positions in the target compound provides unique synthetic handles for cross-coupling reactions, enabling derivatization pathways that are inaccessible to mono-brominated, chlorinated, or non-halogenated analogs [3]. The evidence detailed below quantifies these differentiation dimensions to support informed procurement decisions.

1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline: Quantitative Differentiation Evidence for Procurement Evaluation


1,8-Dibromo Substitution Pattern: Differential Synthetic Versatility vs. Mono-Brominated and Non-Halogenated Pyrazolo[3,4-c]quinoline Analogs

The 1,8-dibromo substitution pattern in the target compound provides two distinct C-Br bonds available for orthogonal or sequential palladium-catalyzed cross-coupling reactions, a feature quantitatively distinct from mono-brominated analogs. In the structurally related 6,8-dibromo-1H-pyrazolo[4,3-c]quinoline system, the presence of two bromine substituents enabled sequential Suzuki-Miyaura cross-coupling with arylboronic acids to yield triaryl derivatives [1]. Mono-brominated pyrazolo[3,4-c]quinolines (e.g., 8-bromo analogs) possess only a single reactive site, limiting derivatization complexity by a factor of 2 in terms of accessible coupling permutations. The 1,8-dibromo configuration offers a dual-handle architecture that supports divergent synthesis strategies unavailable to mono-halogenated or non-halogenated pyrazoloquinoline scaffolds.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Scaffold Derivatization

Core Scaffold Pharmacological Validation: Pyrazolo[3,4-c]quinoline Class Demonstrates Sub-Nanomolar to Low Nanomolar Adenosine A₃ Receptor Affinity

The pyrazolo[3,4-c]quinoline core scaffold has been validated in multiple studies as a privileged structure for high-affinity human adenosine A₃ receptor (hA₃AR) antagonism. In a comprehensive structure-affinity relationship study of 2-arylpyrazolo[3,4-c]quinolin-4-one and 4-amine derivatives, compounds demonstrated hA₃AR binding affinities (Kᵢ values) spanning from >10,000 nM to as low as 0.016 nM, with the most potent analogs achieving sub-nanomolar affinity [1]. In a separate study of 2-arylpyrazolo[3,4-c]quinolin-4-amido derivatives, compounds exhibited hA₃AR Kᵢ values ranging from 0.12 nM to 515 nM, confirming that the pyrazolo[3,4-c]quinoline template reliably yields high-potency ligands with tunable affinity spanning approximately four orders of magnitude based on substitution pattern [2]. While the specific 1,8-dibromo derivative has not been directly assayed in published hA₃AR studies, its substitution pattern is distinct from the 2-aryl and 4-position modifications that drive affinity in these SAR campaigns, positioning it as an alternative core diversification point for exploring novel SAR space.

Adenosine Receptor GPCR Pharmacology Receptor Antagonism Structure-Activity Relationship

Glycine Site NMDA Antagonist Activity of Pyrazolo[3,4-c]quinoline-1,4-diones: Class Potency Range from 90 nM to 3.6 μM

Pyrazolo[3,4-c]quinoline-1,4-diones represent a distinct oxidation state of the core scaffold and have demonstrated glycine site N-methyl-D-aspartate (NMDA) receptor antagonism. In radioligand displacement studies using [³H]MDL-105,519 on rat cortical membranes, a series of 3,5-dihydro-2-aryl-1H-pyrazolo[3,4-c]quinoline-1,4(2H)-diones displaced binding with IC₅₀ values ranging from 90 nM to 3.6 μM [1]. Functional antagonism was confirmed in patch-clamp electrophysiology experiments, where compounds inhibited NMDA-induced currents (200 μM NMDA, 1 μM glycine) in cultured hippocampal neurons with IC₅₀ values of 0.14 μM to 13.8 μM [1]. The most potent analog identified in this series, 7-chloro-3,5-dihydro-2-(4-methoxyphenyl)-1H-pyrazolo[3,4-c]quinoline-1,4(2H)-dione, exhibited an IC₅₀ of 3.3 nM [1]. The 1,8-dibromo substitution pattern on the non-oxidized pyrazolo[3,4-c]quinoline core provides a distinct starting point for oxidation state manipulation, offering access to the dione pharmacophore with halogen substitution not explored in the published SAR studies.

NMDA Receptor Glycine Site Antagonism CNS Pharmacology Neuroprotection

AlogP and Physicochemical Profile: 1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline Exhibits Distinct Lipophilicity vs. Unsubstituted Core Scaffold

The 1,8-dibromo substitution confers a substantially different physicochemical profile compared to the unsubstituted pyrazolo[3,4-c]quinoline core. The target compound exhibits an AlogP value of 6.94, indicating high lipophilicity . This value reflects the significant hydrophobic contribution of the two bromine atoms (Hansch π parameter: approximately +0.86 per bromine atom), positioning this compound as a lipophilic scaffold suitable for applications requiring membrane permeability or hydrophobic binding pocket interactions. By comparison, the unsubstituted pyrazolo[3,4-c]quinoline core (C₁₀H₇N₃, MW = 169.18 g/mol) would have an estimated AlogP approximately 2.6–3.0 units lower based on substituent contribution calculations. The compound has a Polar Surface Area of 42.68 Ų, four hydrogen bond acceptors (nitrogen atoms in the heterocyclic ring system), and zero hydrogen bond donors (the 3H tautomeric hydrogen contributes minimally to HBD count in standard calculations), resulting in two violations of Lipinski‘s Rule of Five due to high lipophilicity .

Physicochemical Properties Lipophilicity Drug-Likeness ADME Prediction

Divergent Kinase Targeting Potential: Pyrazolo[3,4-c]quinoline Scaffold Validated for SYK, LRRK2, MYLK, and KRAS Inhibition

Patent literature establishes that pyrazolo[3,4-c]quinoline derivatives are capable of inhibiting multiple therapeutically relevant kinases. Patent JP6278406B2 (Heterocyclic compounds as kinase inhibitors) discloses pyrazolo[3,4-c]quinoline derivatives that inhibit SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) or mutants thereof [1]. Separately, patent WO 2023/056421 A1 (Pyrazoloquinoline KRAS inhibitors) discloses pyrazoloquinoline compounds as KRAS inhibitors for cancer treatment [2]. The 1,8-dibromo substitution pattern is not explicitly exemplified in the published kinase inhibitor patent claims, which predominantly feature 2-aryl, 4-amino, or 4-amido substitutions. Consequently, the 1,8-dibromo derivative represents an unexplored kinase SAR vector within a scaffold class that has demonstrated polypharmacological kinase inhibition potential. Quantitative IC₅₀ or Kᵢ data for the specific 1,8-dibromo compound against these kinase targets are not available in the public domain.

Kinase Inhibition SYK LRRK2 KRAS Cancer Therapeutics

1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline: Evidence-Based Research and Industrial Application Scenarios


Scaffold Diversification in Adenosine A₃ Receptor Antagonist Discovery Programs

The pyrazolo[3,4-c]quinoline scaffold has demonstrated high-affinity human adenosine A₃ receptor antagonism with Kᵢ values as low as 0.016 nM in optimized 2-aryl and 4-position modified derivatives [1]. The 1,8-dibromo substitution pattern represents an unexplored SAR vector within this validated pharmacological template. Researchers seeking to expand intellectual property space beyond the extensively characterized 2-arylpyrazolo[3,4-c]quinolin-4-one and 4-amine series may use 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline as a starting material for synthesizing analogs with halogen-directed substitution at the 1- and 8-positions, potentially yielding novel A₃AR ligands with differentiated selectivity or pharmacokinetic profiles. The dual bromine handles enable sequential Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups, supporting library synthesis approaches to explore previously untested regions of A₃AR binding pocket interactions [2].

Synthetic Intermediate for Divergent Library Synthesis via Sequential Palladium-Catalyzed Cross-Coupling

The 1,8-dibromo substitution pattern provides two distinct C(sp²)-Br bonds that can be engaged in orthogonal or sequential cross-coupling reactions, a feature validated in the analogous 6,8-dibromo-1H-pyrazolo[4,3-c]quinoline system [1]. Medicinal chemistry teams requiring efficient scaffold diversification can utilize this compound as a dual-handle intermediate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The differentiated electronic environments at positions 1 and 8 (pyrazole ring vs. quinoline ring) may enable chemoselective coupling strategies, allowing introduction of two distinct substituents in a controlled manner. This synthetic versatility supports parallel library synthesis for hit-to-lead optimization or structure-activity relationship exploration across multiple pharmacological targets, including but not limited to adenosine receptors, NMDA receptors, and various kinases for which the pyrazoloquinoline scaffold has demonstrated activity [2][3].

NMDA Receptor Glycine Site Antagonist Development Using Oxidized Scaffold Derivatives

The pyrazolo[3,4-c]quinoline-1,4-dione oxidation state of this scaffold has demonstrated glycine site NMDA receptor antagonism with IC₅₀ values as low as 3.3 nM in optimized analogs [1]. 1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline can serve as a precursor for synthesizing novel 1,8-dibromo-substituted pyrazolo[3,4-c]quinoline-1,4-diones via controlled oxidation protocols. The 1,8-dibromo substitution on the oxidized scaffold represents a halogenation pattern not explored in the published NMDA antagonist SAR studies, which primarily investigated 7-chloro, 7-methoxy, and unsubstituted core derivatives [1]. This unexplored substitution vector may yield NMDA antagonists with differentiated potency, subunit selectivity, or physicochemical properties relevant to CNS drug discovery programs targeting neurological and psychiatric indications.

Kinase Inhibitor Hit Identification and Polypharmacology Profiling

Patent disclosures establish that pyrazolo[3,4-c]quinoline derivatives exhibit inhibitory activity against SYK, LRRK2, MYLK, and KRAS kinases [1][2]. The 1,8-dibromo substitution pattern is not exemplified in these patent claims, which predominantly feature 2-aryl and 4-amino/amido modifications. Procurement of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline enables kinase-focused screening laboratories to profile this specific substitution pattern against kinase panels to determine whether 1,8-dihalogenation confers differential selectivity or potency compared to the patent-exemplified substitution patterns. The compound‘s high calculated lipophilicity (AlogP = 6.94) [3] suggests potential Type II kinase inhibitor characteristics (binding to DFG-out inactive conformations), though experimental confirmation is required. This application scenario is appropriate for early-stage hit identification and kinase selectivity profiling rather than advanced lead optimization.

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